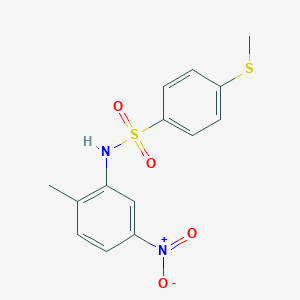![molecular formula C14H21NO6 B5037540 (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5037540.png)
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, also known as MPOE, is a chemical compound that has been extensively researched due to its potential use as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. This compound has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that it is relatively easy to synthesize, and the oxalate salt is readily available. Additionally, this compound has been extensively studied, so there is a large body of research available on its properties and potential uses. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several possible future directions for research on (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, and further research could help to determine its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating cancer. While this compound has been shown to inhibit the growth of cancer cells in vitro, further research is needed to determine its potential as an anticancer agent in vivo. Finally, additional research could help to elucidate the exact mechanism of action of this compound, which would be useful in understanding its potential uses and limitations.
Synthesemethoden
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be synthesized using a simple two-step process. The first step involves the reaction of 3-methylphenol with 2-bromoethylamine hydrobromide to produce 2-(3-methylphenoxy)ethylamine. The second step involves the reaction of 2-(3-methylphenoxy)ethylamine with 2-methoxyethyl bromide to produce (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine. The oxalate salt of this compound can be obtained by reacting the amine with oxalic acid.
Wissenschaftliche Forschungsanwendungen
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-11-4-3-5-12(10-11)15-9-7-13-6-8-14-2;3-1(4)2(5)6/h3-5,10,13H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNIGIYHAORYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5037493.png)
![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B5037504.png)

![1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5037521.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5037523.png)
![N-{2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5037528.png)
![4-[2-(4-isobutylphenyl)propanoyl]morpholine](/img/structure/B5037548.png)
